molecular formula C12H21F3N2O3 B13501181 N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid

N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid

Cat. No.: B13501181
M. Wt: 298.30 g/mol
InChI Key: YMVBYEIZLJRXFX-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is a compound with the molecular formula C10H20N2O.C2HF3O2 and a molecular weight of 298.31 g/mol . This compound is a salt formed by the combination of N-[2-(azepan-1-yl)ethyl]acetamide and trifluoroacetic acid. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]acetamide typically involves the reaction of azepane with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives .

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)ethyl]acetamide
  • N-[2-(azepan-1-yl)ethyl]methacrylate
  • N-[2-(azepan-1-yl)ethyl]propionamide

Uniqueness

N-[2-(azepan-1-yl)ethyl]acetamide; trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific research and industrial applications .

Properties

Molecular Formula

C12H21F3N2O3

Molecular Weight

298.30 g/mol

IUPAC Name

N-[2-(azepan-1-yl)ethyl]acetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H20N2O.C2HF3O2/c1-10(13)11-6-9-12-7-4-2-3-5-8-12;3-2(4,5)1(6)7/h2-9H2,1H3,(H,11,13);(H,6,7)

InChI Key

YMVBYEIZLJRXFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1CCCCCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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